3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one
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Overview
Description
3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one is a heterocyclic compound that contains both imidazole and pyrazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or primary amines under acidic conditions.
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized by the condensation of appropriate diketones with hydrazine derivatives.
Coupling of Imidazole and Pyrazinone: The final step involves the coupling of the imidazole and pyrazinone rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrazinone ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyrazinone: A six-membered ring containing two nitrogen atoms and a carbonyl group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one is unique due to the combination of imidazole and pyrazinone moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-6-5-13-9(10(14)16)15(2)7-8-11-3-4-12-8/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADFLFCHWGAWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N(C)CC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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